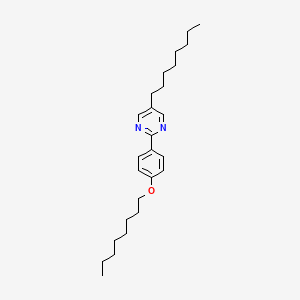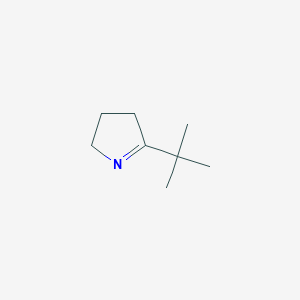
Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl-
Description
Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- is a chemical compound that has been widely used in scientific research due to its ability to inhibit the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, memory, and learning. In Synthesis Method: Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- can be synthesized using a variety of methods. One such method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with phenylurea in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- as a white crystalline solid. Scientific Research Applications: Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- has been used extensively in scientific research as an inhibitor of acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in many physiological processes. By inhibiting acetylcholinesterase, urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- can increase the levels of acetylcholine in the brain, leading to improved memory and cognitive function. Mechanism of Action: Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve memory and cognitive function. Biochemical and Physiological Effects: Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, it has also been shown to have antioxidant properties, reducing oxidative stress in the brain. It has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. Advantages and Limitations for Lab Experiments: One of the main advantages of using urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- in lab experiments is its ability to selectively inhibit acetylcholinesterase. This allows researchers to study the effects of increased acetylcholine levels in the brain without affecting other neurotransmitters or physiological processes. However, one limitation of using urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- is that it can be toxic in high doses, and care must be taken to ensure that it is used safely in lab experiments. Future Directions: There are many potential future directions for research on urea, N-(2-chloro-3-pyridinyl)-N'-phenyl-. One area of interest is its potential use in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function. By increasing acetylcholine levels in the brain, urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- may be able to improve memory and cognitive function in Alzheimer's patients. Other potential future directions include the development of new synthetic methods for urea, N-(2-chloro-3-pyridinyl)-N'-phenyl-, and the study of its effects on other physiological processes and neurotransmitters. In conclusion, urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- is a chemical compound that has been widely used in scientific research as an inhibitor of acetylcholinesterase. It has many potential applications in the study of memory and cognitive function, and its biochemical and physiological effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. However, care must be taken to ensure that it is used safely in lab experiments, and further research is needed to explore its potential future directions.
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(7-4-8-14-11)16-12(17)15-9-5-2-1-3-6-9/h1-8H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTBAXCGDGUJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384187 | |
| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61964-07-6 | |
| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate](/img/structure/B1621838.png)







![1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride](/img/structure/B1621853.png)
![N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621854.png)